molecular formula C15H14N2S B2737932 N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine CAS No. 380335-58-0

N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2737932
CAS No.: 380335-58-0
M. Wt: 254.35
InChI Key: MRBQNWXDWJGUIA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3,5-dimethylaniline with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a condensation reaction where the amine group of 3,5-dimethylaniline reacts with the benzothiazole ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzothiazole ring or the phenyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific properties.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows it to impart specific properties to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine
  • N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine
  • N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine

Uniqueness: N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, physical properties, and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-7-11(2)9-12(8-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBQNWXDWJGUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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